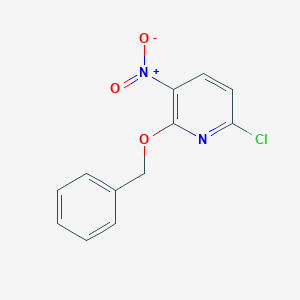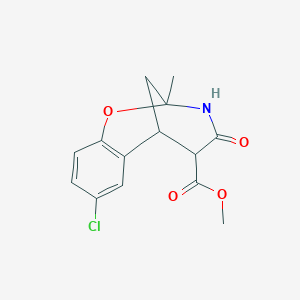
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid
Overview
Description
3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid, commonly known as 3-HPAA, is a naturally occurring organic compound that has been widely studied for its various applications in scientific research. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has been used in the development of new drugs and therapeutic agents. Furthermore, its unique biochemical and physiological properties make it a promising candidate for various laboratory experiments and applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- An efficient method for synthesizing 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid was developed, showing mild reaction conditions, simple operation, and high yield, highlighting its synthetic utility and potential for further chemical modifications (Deng, 2010).
- Studies on the synthesis of antiulcer agents introduced derivatives of 3-(2,3-dihydro-2,2-dimethyl-3-oxo-5-benzofuranyl) acrylic acid, exploring its potential in medicinal chemistry through the creation of compounds with significant antiulcer activities (Kitazawa et al., 1989).
- Research into cytotoxic neolignans from traditional Chinese medicine identified compounds structurally related to benzofuran derivatives, indicating their importance in the search for new therapeutic agents with anticancer properties (Ma et al., 2017).
Medicinal Chemistry and Biological Applications
- Functional modification of poly(vinyl alcohol)/acrylic acid hydrogels through condensation with various amines, including those related to benzofuran derivatives, revealed potential for medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
- Novel isocyanide-based three-component synthesis methods involving benzofuran derivatives were described for preparing diversely substituted compounds in water, demonstrating the compound's versatility and potential in green chemistry (Rostami-Charati et al., 2012).
Material Science and Polymer Research
- The study on radiation-induced poly(vinyl alcohol)/acrylic acid hydrogels modified with amines, including benzofuran-related compounds, showed increased swelling properties and suggested applications in smart materials and sensors due to their pH-sensitive properties (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(2)12-6-10-5-9(3-4-14(16)17)11(15)7-13(10)18-12/h3-5,7,12,15H,1,6H2,2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOYYDOKDXERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=CC(=C(C=C2O1)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






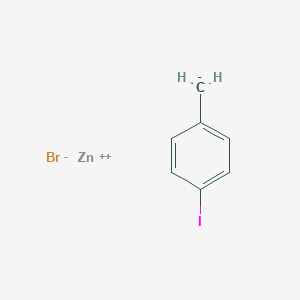


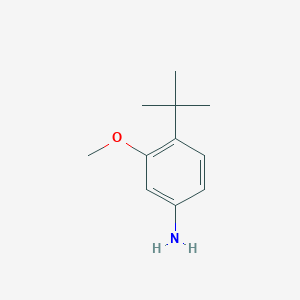
![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)
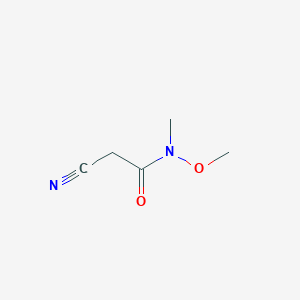
![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)
